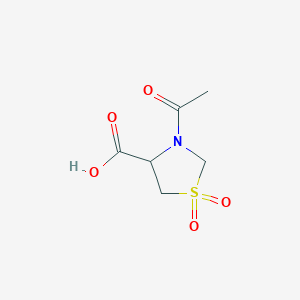
3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
説明
3-Acetyl-1,3-thiazolidine-4-carboxylic acid, also known by its CAS Number 5025-82-1, is a chemical compound with a molecular weight of 175.21 . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-acetyl-1,3-thiazolidine-4-carboxylic acid . Its InChI code is 1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 142-144 degrees Celsius . It is a solid at room temperature and is typically stored in a sealed container away from fire sources and oxidizers .科学的研究の応用
Bio-Regulator in Fruit Production
NATCA has been identified as a potential bio-regulator for fruit production. It can influence various physiological processes in plants, leading to improved growth and yield .
Antimicrobial Activity
This compound has been synthesized into various derivatives that exhibit antimicrobial activity. Research into these derivatives could lead to new treatments for infections .
Anticancer Activities
Thiazolidin-4-one derivatives, which include NATCA, have shown significant anticancer activities. They are the subject of extensive research for their potential use in cancer therapy .
Pharmacological Activity
NATCA derivatives have been studied for their pharmacological activity, including green synthesis approaches that offer cleaner reaction profiles and catalyst recovery .
Biological Applications
The wide variety of biological functions of 1,3-thiazolidin-4-ones, such as anti-diabetic, antiviral, anti-inflammatory, and anticonvulsant properties, have made them a subject of intense research interest .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include avoiding contact with eyes and skin, and not inhaling the compound . It is recommended to wear appropriate protective equipment such as gloves and goggles when handling this compound .
特性
IUPAC Name |
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVYLRTBMTYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CS(=O)(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901645 | |
| Record name | NoName_779 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)



![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)



![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)




